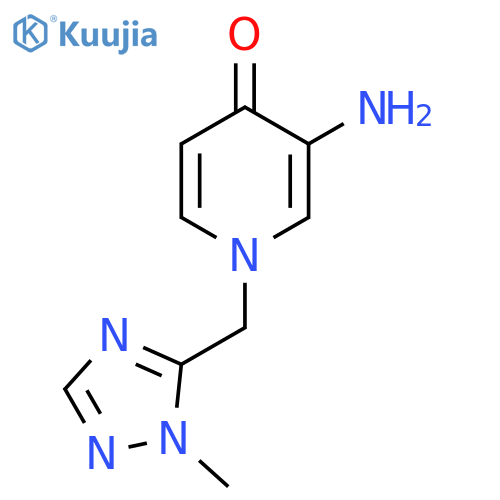Cas no 1556923-76-2 (3-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)methyl-1,4-dihydropyridin-4-one)

1556923-76-2 structure
商品名:3-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)methyl-1,4-dihydropyridin-4-one
3-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)methyl-1,4-dihydropyridin-4-one 化学的及び物理的性質
名前と識別子
-
- 3-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)methyl-1,4-dihydropyridin-4-one
- AKOS021313716
- 3-amino-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1,4-dihydropyridin-4-one
- EN300-1108562
- 1556923-76-2
-
- インチ: 1S/C9H11N5O/c1-13-9(11-6-12-13)5-14-3-2-8(15)7(10)4-14/h2-4,6H,5,10H2,1H3
- InChIKey: CGNDPRKJQGZJCZ-UHFFFAOYSA-N
- ほほえんだ: O=C1C=CN(C=C1N)CC1=NC=NN1C
計算された属性
- せいみつぶんしりょう: 205.09635999g/mol
- どういたいしつりょう: 205.09635999g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 325
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 77Ų
3-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)methyl-1,4-dihydropyridin-4-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1108562-5.0g |
3-amino-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1,4-dihydropyridin-4-one |
1556923-76-2 | 5g |
$4102.0 | 2023-05-23 | ||
| Enamine | EN300-1108562-10g |
3-amino-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1,4-dihydropyridin-4-one |
1556923-76-2 | 95% | 10g |
$4852.0 | 2023-10-27 | |
| Enamine | EN300-1108562-0.05g |
3-amino-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1,4-dihydropyridin-4-one |
1556923-76-2 | 95% | 0.05g |
$948.0 | 2023-10-27 | |
| Enamine | EN300-1108562-10.0g |
3-amino-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1,4-dihydropyridin-4-one |
1556923-76-2 | 10g |
$6082.0 | 2023-05-23 | ||
| Enamine | EN300-1108562-0.25g |
3-amino-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1,4-dihydropyridin-4-one |
1556923-76-2 | 95% | 0.25g |
$1038.0 | 2023-10-27 | |
| Enamine | EN300-1108562-0.5g |
3-amino-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1,4-dihydropyridin-4-one |
1556923-76-2 | 95% | 0.5g |
$1084.0 | 2023-10-27 | |
| Enamine | EN300-1108562-1.0g |
3-amino-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1,4-dihydropyridin-4-one |
1556923-76-2 | 1g |
$1414.0 | 2023-05-23 | ||
| Enamine | EN300-1108562-2.5g |
3-amino-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1,4-dihydropyridin-4-one |
1556923-76-2 | 95% | 2.5g |
$2211.0 | 2023-10-27 | |
| Enamine | EN300-1108562-5g |
3-amino-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1,4-dihydropyridin-4-one |
1556923-76-2 | 95% | 5g |
$3273.0 | 2023-10-27 | |
| Enamine | EN300-1108562-0.1g |
3-amino-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1,4-dihydropyridin-4-one |
1556923-76-2 | 95% | 0.1g |
$993.0 | 2023-10-27 |
3-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)methyl-1,4-dihydropyridin-4-one 関連文献
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
1556923-76-2 (3-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)methyl-1,4-dihydropyridin-4-one) 関連製品
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
